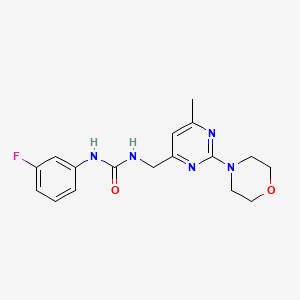

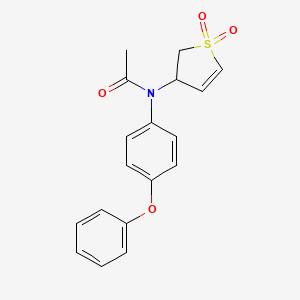

(2R)-2-amino-N-(2-phenylethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R)-2-amino-N-(2-phenylethyl)propanamide” is a chemical compound. It contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 40 bonds. These comprise 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .Scientific Research Applications

Asymmetric Synthesis of β-Amino Acids

(2R)-2-amino-N-(2-phenylethyl)propanamide derivatives are significant in the asymmetric synthesis of β-amino acids. The use of microwave irradiation has been shown to reduce reaction times significantly in the preparation of such compounds. These derivatives are prepared through a series of reactions, including condensation, 1,4-addition, and hydrogenolysis, using commercially available β-Ala and either (R)- or (S)-α-phenylethylamine as chiral auxiliaries. This approach is noted for its simplicity and effectiveness in producing biologically relevant α-substituted-β-amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Computational Peptidology

In computational peptidology, this compound is involved in the study of antifungal tripeptides. By employing conceptual density functional theory, researchers can calculate molecular properties and structures of such peptides, which aids in drug design. This approach provides accurate predictions of pKa values and bioactivity scores for new antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel derivatives. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized as a derivative of naproxen, demonstrating the versatility of this compound in creating new chemical entities with potential pharmaceutical applications (Manolov, Ivanov, & Bojilov, 2021).

Anticonvulsant Studies

Studies have been conducted on derivatives of this compound for their anticonvulsant properties. Specifically, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides showed promising results in seizure test models. These findings highlight the potential of this compound derivatives in the development of new treatments for neurological conditions (Idris, Ayeni, & Sallau, 2011).

Antibacterial Activity

The compound has been utilized in synthesizing derivatives with antibacterial activity. Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, a derivative of this compound, demonstrated bactericidal effects against various bacterial strains. This suggests its potential in antibiotic development (Karai et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor . The μ-opioid receptor plays a crucial role in pain perception, reward, and addiction .

Mode of Action

Fentanyl analogs bind to the μ-opioid receptor, triggering a series of intracellular events that lead to analgesic effects .

Biochemical Pathways

It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Similar compounds, such as fentanyl analogs, are known to have high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution .

Result of Action

Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects due to their interaction with the μ-opioid receptor .

Action Environment

It is known that similar compounds, such as fentanyl analogs, can be influenced by factors such as ph, temperature, and the presence of other substances .

Properties

IUPAC Name |

(2R)-2-amino-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXKSALWCGMYJO-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)

![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)